N-(2-nitrophenyl)methanesulfonamide
Description
N-(2-Nitrophenyl)methanesulfonamide (CAS: 85150-03-4) is a sulfonamide derivative featuring a nitro group (-NO₂) at the ortho-position of the phenyl ring. This compound is synthesized via reactions involving benzofuroxans and dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), yielding a yellow solid with a moderate 76% efficiency after purification by silica gel chromatography (PE/EA 4:1) .
Properties
IUPAC Name |
N-(2-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRCGQPFZHHIDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304643 | |
| Record name | N-(2-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85150-03-4 | |
| Record name | 85150-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-nitrophenyl)methanesulfonamide can be synthesized through the reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve 2-nitroaniline in pyridine.
- Add methanesulfonyl chloride dropwise to the solution while stirring at room temperature.
- Allow the reaction mixture to stir for 18 hours.
- Pour the reaction mixture over ice to precipitate the product.
- Collect the precipitate by filtration and purify it by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product of the reduction reaction is N-(2-aminophenyl)methanesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-(2-nitrophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS: Not provided)
- Structure : Features a nitro group at the 2-position and a chloro substituent at the 4-position, combined with an acetamide moiety.
- Synthesis : Derived from N-(4-chloro-2-nitrophenyl)methanesulfonamide via reflux with acetic anhydride .
- Properties : Exhibits intermolecular hydrogen bonding (C–H⋯O interactions), influencing crystal packing and stability .
N-Methyl-N-(4-nitrophenyl)methanesulfonamide (CAS: 334952-01-1)
- Structure : Nitro group at the para-position with a methyl group on the sulfonamide nitrogen.
- Similarity Score : 0.85 (structural similarity to N-(2-nitrophenyl)methanesulfonamide) .
- Implications : Methyl substitution on nitrogen may reduce steric hindrance, increasing reactivity in nucleophilic environments.
N-(2-Methyl-4-nitrophenyl)methanesulfonamide (CAS: 57165-00-1)
N-(2-Amino-4-fluorophenyl)methanesulfonamide (CAS: 156522-13-3)
- Structure: Amino (-NH₂) and fluoro (-F) groups replace the nitro group.
- Synthesis/Applications: The amino group enables further functionalization (e.g., acylation), making it a versatile intermediate in heterocyclic chemistry .
Functional Group Modifications
N-(2-Hydroxy-4-(methylamino)phenyl)methanesulfonamide (CAS: 1243367-58-9)
- Structure: Hydroxy (-OH) and methylamino (-NHCH₃) groups at the 2- and 4-positions.
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide (CAS: 85482-36-6)
- Structure : Fluoro and nitro groups at the 4- and 3-positions.
- Impact : The electron-withdrawing fluoro group may modulate the electronic effects of the nitro substituent, altering reactivity in electrophilic substitution reactions .
Structural and Electronic Effects
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -F) decrease electron density on the ring, directing electrophilic attacks to specific positions. Electron-donating groups (e.g., -NH₂, -OH) increase ring reactivity but may reduce stability under oxidative conditions .
Biological Activity
N-(2-nitrophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to a methanesulfonamide moiety. The presence of the nitro group significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through the reaction of methanesulfonyl chloride with 2-nitroaniline derivatives, typically in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Notably, sulfonamides like this compound are known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, leading to antibacterial effects. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains, showing promise as an antibacterial agent. The compound's ability to target bacterial enzymes makes it a valuable lead for developing new antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have demonstrated that similar compounds can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For instance, derivatives like N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398) have shown selective inhibition of COX-2 over COX-1, suggesting that this compound may exhibit similar selectivity .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
